Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- is a heterocyclic organic compound characterized by a pyridine ring substituted with a 3,4-dichlorophenoxy group and a methylthio group. This compound has garnered interest in various fields due to its unique structure and potential biological activities. The presence of both the chlorinated phenoxy and methylthio groups enhances its chemical reactivity and biological profile.
Research indicates that Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- exhibits promising biological activities. It has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action involves interactions with various molecular targets, including enzymes and receptors, which may lead to alterations in cellular pathways relevant to disease processes .
The synthesis of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- typically involves multi-step organic reactions:
Industrial production methods may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- has diverse applications:
Studies on the interactions of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- with various biological targets have shown its potential for modulating enzymatic activity and influencing cellular signaling pathways. These interactions are crucial for understanding its pharmacological effects and guiding further drug development efforts .
Several compounds share structural similarities with Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)-. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Pyridine, 2,4-dichloro-3-methylpyridine | Contains two chlorine atoms on the pyridine ring | Exhibits different reactivity due to chlorine positioning |
| Pyridine, 2-(3-chlorophenoxy)-5-(methylthio) | Similar phenoxy substitution but only one chlorine atom | May exhibit different biological activity compared to the dichloro variant |
| Pyridine, 2-(4-chloro-phenoxy)-5-(methylthio) | Contains one chlorine atom on the para position | Potentially lower toxicity due to reduced chlorination |
These compounds highlight the unique characteristics of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- while also demonstrating how variations in substitution can influence chemical behavior and biological activity .
The systematic IUPAC name for this compound is 2-(3,4-dichlorophenoxy)-5-(methylsulfanyl)pyridine. Its molecular formula is C₁₂H₈Cl₂NOS, with a molecular weight of 291.17 g/mol. The CAS registry number, 85330-95-6, provides a unique identifier for regulatory and commercial purposes.
The pyridine ring serves as the central scaffold, with substituents influencing its electronic configuration:
The planar pyridine ring and orthogonal substituent orientations create a distorted geometry, as confirmed by computational modeling.